molecular formula C20H19N3O3S B2812012 ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-97-6

ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2812012
CAS No.: 864926-97-6
M. Wt: 381.45
InChI Key: RFRZUIMSZBJEDI-CMDGGOBGSA-N
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Description

Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a cinnamamido substituent at position 2, a cyano group at position 3, and an ethyl ester at position 4. This structure combines electron-withdrawing (cyano) and conjugated (cinnamamido) groups, which may influence its physicochemical properties and biological activity. The cinnamamido group likely arises from acylation of a 2-amino precursor with cinnamoyl chloride, a strategy employed in related compounds . Potential applications include microtubule inhibition, as seen in structurally similar antitubulin agents .

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-9H,2,10-11,13H2,1H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZUIMSZBJEDI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antitubulin properties, which make it useful in the study of cell division and cancer research.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The biological and chemical profiles of thienopyridine derivatives are highly substituent-dependent. Key comparisons include:

  • 4SC-207 (Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate): Structural Difference: Replaces cinnamamido with a pyridin-3-yl acrylamido group. Activity: Acts as a microtubule inhibitor with efficacy in taxane-resistant cancer cells. Its pyridine ring may enhance solubility or target affinity compared to cinnamamido . Molecular Weight: 382.11 g/mol (C₁₉H₁₈N₄O₃S) vs. ~397 g/mol (estimated for the target compound).
  • Compound 3a (Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-substituted derivative): Structural Difference: Features a trimethoxyphenylamino group, a motif common in tubulin-binding agents (e.g., combretastatin analogs). Activity: Demonstrates antitubulin activity (IC₅₀ = 1.2 µM in MCF-7 cells), attributed to the trimethoxy moiety’s interaction with tubulin’s colchicine site . Synthetic Yield: 58%, lower than bromo-substituted analogs (64%) due to steric challenges in arylaminations .
  • Compound 5b (Ethyl 2-bromo-3-cyano-substituted derivative): Structural Difference: Bromo substituent at position 2. Utility: Serves as a synthetic intermediate for further functionalization (e.g., Suzuki couplings). Lacks biological data in the evidence .

Ester Variations at Position 6

  • tert-Butyl Esters (e.g., tert-butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate): Impact: Increased steric bulk improves crystallinity (m.p. >150°C) and may enhance pharmacokinetic stability. However, tert-butyl esters require deprotection for further reactivity . Synthetic Yield: 63% for tert-butyl derivatives vs. 87% for methyl esters (e.g., compound 4a), highlighting the influence of ester choice on reaction efficiency .
  • Methyl Esters (e.g., compound 4a):

    • Advantages : Higher yields (87%) and simpler purification due to lower molecular weight. Methyl groups may reduce solubility compared to ethyl or tert-butyl esters .

Physicochemical and Spectral Comparisons

Compound Substituent (Position 2) Molecular Formula Melting Point (°C) Key Spectral Data (¹H-NMR) Reference
Target Compound Cinnamamido C₂₀H₁₉N₃O₃S* Not reported Expected δ ~6.5–7.8 (cinnamoyl aromatic protons) -
4SC-207 Pyridin-3-yl acrylamido C₁₉H₁₈N₄O₃S Not reported δ 7.4–8.8 (pyridine protons), 6.8 (acrylamido CH=CH)
Compound 3a Trimethoxyphenylamino C₁₉H₂₁N₃O₅S 180–181 δ 6.53 (s, 2H, aryl), 3.69–3.72 (s, 9H, OCH₃)
Compound 5b Bromo C₁₁H₁₁BrN₂O₂S 153–155 δ 4.56 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃)

*Estimated based on structural analogy.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

Methodological Answer: The synthesis typically involves constructing the thienopyridine core followed by regioselective substitutions. Key steps include:

  • Core Formation : Cyclocondensation of precursors (e.g., cyclic ketones with sulfur-containing reagents) under reflux conditions (e.g., ethanol, 80°C for 8–12 hours) .
  • Cinnamamido Introduction : Use of cinnamoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to avoid hydrolysis .
  • Cyanide Incorporation : Nitrile group installation via nucleophilic substitution with KCN or CuCN, requiring inert conditions (argon atmosphere) .
    Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar excess of cinnamoyl chloride to intermediate) .

Q. How can the three-dimensional conformation of this compound be experimentally validated?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (using a SMART APEX II diffractometer) resolves bond angles, distances, and spatial arrangement of the cinnamamido and cyano groups. Data refinement with SHELXTL software ensures accuracy .
  • NMR Spectroscopy : 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) confirms regiochemistry and detects conformational flexibility in the dihydrothienopyridine ring .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved biological activity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict regioselectivity during substitutions, such as optimizing the position of the cyano group for hydrogen bonding .
  • Molecular Docking : Software like AutoDock Vina screens interactions between the cinnamamido moiety and target proteins (e.g., kinases), guiding modifications to enhance binding affinity .
  • Machine Learning : Training models on existing bioactivity data (e.g., IC50_{50} values from analogs) identifies structural features (e.g., electron-withdrawing cyano groups) linked to activity .

Q. How should researchers address contradictions in reported biological activities of structurally similar thienopyridine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) and normalize results by molecular weight or lipophilicity (logP) .
  • Structural-Activity Landscapes : Overlay crystal structures of analogs to identify steric or electronic differences (e.g., methoxy vs. hydroxy substitutions) that explain divergent activities .
  • Dose-Response Validation : Replicate studies under controlled conditions (e.g., 24–72-hour exposure in triple-negative breast cancer cell lines) to isolate compound-specific effects .

Q. What strategies ensure regioselectivity during functional group modifications on the thienopyridine scaffold?

Methodological Answer:

  • Protecting Group Strategy : Use Boc groups to block reactive amines during cinnamamido installation, followed by deprotection with TFA/DCM (1:4 v/v) .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to direct substitutions to the 3-position of the thienopyridine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the cyano group, while non-polar solvents (e.g., toluene) stabilize electrophilic aromatic substitutions .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via UPLC-MS; the ester group hydrolyzes rapidly at pH >10 .
  • Solvent Compatibility : The dihydrothienopyridine ring remains stable in DMSO and DMF but undergoes ring-opening in strong acids (e.g., conc. HCl) .
  • Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .

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